molecular formula C23H27ClN2 B1454826 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride CAS No. 1086775-09-8

12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride

Cat. No. B1454826
CAS RN: 1086775-09-8
M. Wt: 366.9 g/mol
InChI Key: YRBXFHROVIASTF-UHFFFAOYSA-N
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Description

12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride is a chemical compound with the molecular formula C23H27ClN2 . It is a complex organic molecule that belongs to the class of compounds known as quinolizines .


Synthesis Analysis

The synthesis of this compound involves a new route developed in a laboratory . The most important step in this synthesis is the condensation of I-methyltryptophyl bromide with 2-piperidone to give N - (2- (1-methylidol)-3-ylethyl)-2-piperidone in good yield (70%) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of carbon, hydrogen, nitrogen, and chlorine atoms . The average mass of the molecule is 366.927 Da, and the monoisotopic mass is 366.186279 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of I-methyltryptophyl bromide with 2-piperidone . This reaction is a key step in the synthesis process and yields N - (2- (1-methylidol)-3-ylethyl)-2-piperidone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C23H27ClN2), average mass (366.927 Da), and monoisotopic mass (366.186279 Da) . More detailed information about its melting point, boiling point, density, and other physical properties can be found on various chemical databases .

Scientific Research Applications

Pharmacology

In pharmacology, this compound could be investigated for its potential as a pharmacophore . Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Its complex structure suggests that it could interact with various biological targets, possibly acting as an agonist or antagonist to certain receptors .

Medicinal Chemistry

As a medicinal chemistry candidate, this compound’s structural complexity and potential for modification make it a prime candidate for the development of new therapeutic agents. Researchers could explore its use in drug design and synthesis of novel compounds with specific pharmacological properties .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions due to its unique structure. It might serve as a substrate or inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways .

Neuroscience

This compound may have applications in neuroscience research, particularly in the study of neurotransmitter systems . Its structure suggests it could bind to neurotransmitter receptors, which could make it useful in modeling neurological disorders or in the development of neuropharmaceuticals .

Chemical Biology

In chemical biology, the compound could be tagged with fluorescent markers to study cell signaling pathways . Its ability to penetrate cell membranes could allow it to be used as a probe to visualize and track the movement of molecules within cells .

Molecular Pharmacology

The compound’s potential interaction with various molecular targets makes it a subject of interest in molecular pharmacology. It could be used to study the dynamics of drug-receptor interactions at the molecular level, which is crucial for understanding the principles of drug action .

Toxicology

In toxicology, researchers could examine the compound’s toxicity profile and its effects on biological systems. This could provide valuable information for safety assessments and risk management in the development of new pharmaceuticals .

Chemoinformatics

Lastly, in chemoinformatics, the compound could be used in computational modeling to predict its properties and behavior. This includes drug-likeness, bioavailability, and potential off-target effects, which are important in the early stages of drug discovery .

properties

IUPAC Name

12-benzyl-12b-methyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.ClH/c1-23-14-7-8-15-24(23)16-13-20-19-11-5-6-12-21(19)25(22(20)23)17-18-9-3-2-4-10-18;/h2-6,9-12H,7-8,13-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXFHROVIASTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCN1CCC3=C2N(C4=CC=CC=C34)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681060
Record name 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086775-09-8
Record name Indolo[2,3-a]quinolizine, 1,2,3,4,6,7,12,12b-octahydro-12b-methyl-12-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086775-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 2
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 3
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 4
Reactant of Route 4
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 5
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride
Reactant of Route 6
Reactant of Route 6
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride

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